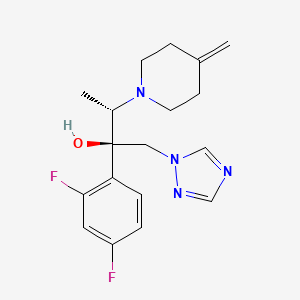

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Description

Propriétés

Formule moléculaire |

C18H22F2N4O |

|---|---|

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18+/m0/s1 |

Clé InChI |

NFEZZTICAUWDHU-KBXCAEBGSA-N |

SMILES isomérique |

C[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |

SMILES canonique |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |

Origine du produit |

United States |

Activité Biologique

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, also known as Efinaconazole, is a novel antifungal agent primarily developed for the treatment of onychomycosis. This compound belongs to the triazole class of antifungals and exhibits significant biological activity against various fungal pathogens. This article explores its biological activity, mechanism of action, and therapeutic potential based on diverse research findings.

Efinaconazole is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. The chemical structure includes a difluorophenyl group and a triazole moiety, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H11F2N3O |

| Molecular Weight | 251.23 g/mol |

| Melting Point | 123-128 °C (dec.) |

| Solubility | Slightly soluble in chloroform and methanol |

| pKa | 11.54 (predicted) |

Efinaconazole exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to other triazole antifungals but is distinguished by its potency against fluconazole-resistant strains.

Inhibition of Ergosterol Biosynthesis

Research indicates that Efinaconazole effectively inhibits the enzyme lanosterol demethylase (CYP51), which is essential for converting lanosterol to ergosterol. In vitro studies show that Efinaconazole has a low minimum inhibitory concentration (MIC) against various Candida species:

| Fungal Strain | Efinaconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |

|---|---|---|

| Candida albicans | 0.25 | 8 |

| Candida glabrata | 0.5 | 64 |

| Candida krusei | 0.125 | 64 |

Biological Activity Studies

Numerous studies have assessed the biological activity of Efinaconazole against fungal pathogens. A notable study demonstrated its efficacy in an in vivo model of systemic candidiasis:

- Study Design : Mice were treated with Efinaconazole at varying doses.

- Results : The survival rate in the Efinaconazole-treated group was significantly higher compared to the control group (p < 0.01).

Case Studies

- Efficacy Against Onychomycosis : Clinical trials have shown that Efinaconazole is effective in treating toenail onychomycosis caused by dermatophytes and non-dermatophyte molds. Patients treated with Efinaconazole exhibited significant improvement in nail appearance and mycological cure rates compared to placebo.

- Resistance Patterns : A study on resistance patterns indicated that Efinaconazole maintains activity against strains resistant to other azoles, highlighting its potential as a first-line treatment for resistant infections.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that triazole compounds exhibit broad-spectrum antimicrobial properties. The specific compound under discussion has shown effectiveness against various fungal strains, including those resistant to conventional treatments. Its mechanism likely involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Anticancer Potential

Studies have suggested that (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol may possess anticancer properties. It is hypothesized to induce apoptosis in cancer cells through pathways involving reactive oxygen species and modulation of cell cycle regulators .

Neurological Applications

Given its structural similarity to known neuroactive compounds, there is interest in exploring its effects on neurological disorders. Preliminary studies suggest potential benefits in models of depression and anxiety due to its ability to interact with neurotransmitter systems .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of triazole derivatives demonstrated that this compound exhibited significant activity against Candida albicans strains resistant to fluconazole. The compound was able to disrupt biofilm formation and enhance the efficacy of existing antifungal therapies .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that this compound could inhibit cell proliferation effectively. The IC50 values obtained were comparable to those of established chemotherapeutic agents. Further investigations are needed to elucidate its mechanism of action and therapeutic window .

Comparaison Avec Des Composés Similaires

Voriconazole

Structure : (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ().

Key Differences :

- Position 3 Substituent : Voriconazole contains a 5-fluoropyrimidin-4-yl group, whereas the target compound substitutes this with 4-methylenepiperidin-1-yl .

- Solubility: Voriconazole’s pyrimidine ring contributes to moderate water solubility, which is enhanced in formulations with fumaric acid ().

- Synthesis : Voriconazole’s synthesis involves zinc-mediated coupling and resolution steps (), while the target compound’s process focuses on optimizing piperidine derivatives ().

Fluconazole

Key Differences:

- Position 3 Modification : Fluconazole lacks a substituent at position 3, resulting in lower potency compared to voriconazole and the target compound.

- Activity Spectrum : Fluconazole is effective against Candida spp. but less so against Aspergillus. The methylenepiperidine group in the target compound may broaden the antifungal spectrum, as seen in piperazine-modified fluconazole analogs ().

Piperazine-Modified Fluconazole Analogs

Structure : Fluconazole derivatives with (4-substituted)-piperazine-1-yl groups at position 3 ().

Key Differences :

- Activity : Piperazine derivatives in showed 4-fold higher activity against Candida albicans than fluconazole, suggesting that nitrogen-containing heterocycles enhance binding to fungal CYP51 enzymes. The target compound’s methylenepiperidine group may similarly improve potency .

- Lipid/Water Distribution : Piperazine modifications optimize logP values, balancing solubility and membrane permeability. The methylenepiperidine group’s rigidity could further refine pharmacokinetics .

Structural and Functional Data Table

Research Findings and Implications

- Synthesis Advancements : The target compound’s patented synthesis () addresses challenges in stereochemical control, critical for antifungal efficacy. Similar resolution steps are used in voriconazole production ().

- Mechanistic Insights : Docking studies in suggest that nitrogen-containing substituents at position 3 enhance interactions with fungal enzyme active sites. The methylenepiperidine group may mimic these interactions, reducing resistance development .

- Stability and Formulation : Voriconazole’s co-crystallization with fumaric acid () highlights the importance of solid-state properties. The target compound may require similar formulation strategies to improve stability .

Méthodes De Préparation

Starting Materials

- Epoxide Intermediate : (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane is synthesized by methods described in Japanese patent JP 2-191262 A.

- 4-Methylenepiperidine : Used either as the free base or as acid addition salts such as hydroiodide or hydrobromide. The hydroiodide salt is commonly prepared by reacting 4-methylenepiperidine with hydroiodic acid.

Base Catalysts

- Hydroxides of alkali metals (lithium, sodium) or alkaline earth metals (calcium, strontium) or their hydrates are employed to facilitate the ring-opening reaction.

- Lithium hydroxide and sodium hydroxide are most frequently used bases, with sodium hydroxide often preferred for industrial processes due to cost and availability.

Solvents

- Common solvents include acetonitrile, 1,2-dimethoxyethane (DME), isopropanol, and 4-methyl-2-pentanone (MIBK).

- Solvent choice affects yield and purity; for example, MIBK and isopropanol have been reported to give yields up to 86-88%.

Reaction Parameters

- The reaction is typically carried out at mild temperatures (room temperature to moderate heating).

- The molar ratio of 4-methylenepiperidine salt to epoxide ranges from 1 to 1.5 equivalents.

- Reaction times vary but are generally in the range of several hours (e.g., 18 hours reported in some examples).

Reaction Mechanism and Advantages

The key step is the nucleophilic ring-opening of the epoxide by the amine group of 4-methylenepiperidine, facilitated by the base which deprotonates the amine to increase nucleophilicity. This reaction proceeds with stereochemical control to yield the desired (2R,3S) stereoisomer.

Advantages of this method include:

- Avoidance of large excesses of amine, reducing by-product formation and simplifying purification.

- Use of relatively mild and safe reaction conditions compared to Lewis acid catalysis, which can be expensive or hazardous.

- Scalability from gram to ton scale, suitable for industrial production.

Comparative Yields and Solvent Effects

| Solvent | Base Used | 4-Methylenepiperidine Salt | Yield (%) | Notes |

|---|---|---|---|---|

| Acetonitrile | Lithium hydroxide | Hydroiodide (HI salt) | ~79 | Standard reaction conditions |

| 1,2-Dimethoxyethane (DME) | Lithium hydroxide | Hydroiodide (HI salt) | 79 | Comparable to acetonitrile |

| Isopropanol | Lithium hydroxide | Hydroiodide (HI salt) | 86 | Improved yield |

| 4-Methyl-2-pentanone (MIBK) | Lithium hydroxide | Hydroiodide (HI salt) | 88 | Highest yield reported |

| Acetonitrile | Sodium hydroxide | Hydroiodide (HI salt) | 73 | Slightly lower yield |

Data compiled from patent US8871942B2 and EP2966071B1.

Industrial Considerations and Improvements

- The use of acid addition salts of 4-methylenepiperidine (e.g., hydroiodide) improves solubility and reactivity.

- Avoiding large excesses of amine reduces cost and environmental impact.

- The process is adaptable to large-scale production, with solvent volumes and reagent amounts scalable accordingly.

- Purity of 4-methylenepiperidine is critical; aqueous solutions require careful handling to avoid impurities and degradation during isolation.

Summary Table of Preparation Method

| Step | Description | Key Parameters |

|---|---|---|

| 1 | Synthesis of epoxide intermediate from 2,4-difluorophenyl precursor and triazole derivative | As per JP 2-191262 A |

| 2 | Preparation of 4-methylenepiperidine hydroiodide salt | Reaction of 4-methylenepiperidine with HI acid |

| 3 | Ring-opening reaction of epoxide with 4-methylenepiperidine salt in solvent and base | Solvent: acetonitrile, DME, isopropanol, or MIBK; Base: LiOH or NaOH; Temp: RT to mild heating; Time: ~18 h |

| 4 | Isolation and purification of (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Standard purification techniques (e.g., crystallization) |

Research Findings and Notes

- The ring-opening reaction is stereospecific, yielding the (2R,3S) isomer predominantly.

- Use of hydroxide bases avoids the need for toxic Lewis acids, improving safety and environmental profile.

- Reaction conditions have been optimized to reduce by-products and improve yield, critical for pharmaceutical-grade material.

- The process is well-documented in multiple patents (e.g., RS54330B1, EP2966071B1, US8871942B2), reflecting its industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.